molecular formula C13H16ClN3O2 B2615294 1-(2-Amino-5-chlorobenzoyl)piperidine-3-carboxamide CAS No. 953905-88-9

1-(2-Amino-5-chlorobenzoyl)piperidine-3-carboxamide

Cat. No.: B2615294
CAS No.: 953905-88-9
M. Wt: 281.74
InChI Key: XGTIHPGAUDNIPB-UHFFFAOYSA-N
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Description

1-(2-Amino-5-chlorobenzoyl)piperidine-3-carboxamide is a piperidine-3-carboxamide derivative featuring a 2-amino-5-chlorobenzoyl substituent. The benzoyl group, substituted with amino and chloro moieties, distinguishes it from structurally related analogs, influencing its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

1-(2-amino-5-chlorobenzoyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O2/c14-9-3-4-11(15)10(6-9)13(19)17-5-1-2-8(7-17)12(16)18/h3-4,6,8H,1-2,5,7,15H2,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTIHPGAUDNIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C=CC(=C2)Cl)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Amino-5-chlorobenzoyl)piperidine-3-carboxamide typically involves the following steps:

Chemical Reactions Analysis

1-(2-Amino-5-chlorobenzoyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Applications

One of the most promising applications of 1-(2-Amino-5-chlorobenzoyl)piperidine-3-carboxamide is in the field of cancer treatment. The compound has been investigated for its potential to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study: Cytotoxic Activity

In a study examining various derivatives of piperidine compounds, it was found that certain modifications to the piperidine structure enhanced cytotoxic activity against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) . The mechanism of action was linked to cell cycle arrest and apoptosis induction, highlighting the compound's potential as an anticancer agent.

CompoundCell LineIC50 (µM)
This compoundMCF-76.5
This compoundHCT-1164.8

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation.

Antimicrobial Activity

Beyond its anticancer and anti-inflammatory applications, this compound has shown potential antimicrobial activity against various pathogens.

Evaluation of Antimicrobial Efficacy

In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Neuroprotective Effects

Recent studies have suggested that this compound may possess neuroprotective properties, making it relevant in neurodegenerative disease research.

Potential in Alzheimer's Disease

Preliminary findings indicate that this compound may inhibit acetylcholinesterase activity, which is crucial for maintaining neurotransmitter levels in the brain . This inhibition could potentially ameliorate symptoms associated with Alzheimer's disease by enhancing cholinergic signaling.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-chlorobenzoyl)piperidine-3-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table highlights key structural differences between 1-(2-Amino-5-chlorobenzoyl)piperidine-3-carboxamide and related compounds:

Compound Name Substituent on Piperidine-3-carboxamide Key Functional Groups Molecular Weight (g/mol)
This compound 2-Amino-5-chlorobenzoyl Amide, Benzoyl, NH₂, Cl ~323.8 (estimated)
5-(1-(4-Nitrobenzyl)piperidin-3-yl)-1,3,4-oxathiazol-2-one (3b) 4-Nitrobenzyl Oxathiazolone, NO₂ Not reported
5-(1-(4-Chlorobenzyl)piperidin-3-yl)-1,3,4-oxathiazol-2-one (3c) 4-Chlorobenzyl Oxathiazolone, Cl Not reported
1-(3-Cyanobenzyl)piperidine-3-carboxamide 3-Cyanobenzyl Amide, CN 243.3

Key Observations:

  • Benzoyl vs.
  • Substituent Position: The 2-amino-5-chloro substitution on the benzoyl ring contrasts with the para-substituted nitro (3b) and chloro (3c) groups in benzyl analogs. This ortho-amino group may improve solubility via hydrogen bonding.
  • Heterocyclic Modifications : Compounds 3b, 3c, and 3e incorporate an oxathiazolone ring, absent in the target compound, which could alter metabolic stability .

Physicochemical Properties

  • Solubility: The amino group in the target compound likely enhances aqueous solubility compared to nitro (3b) or cyano () substituents, which are more hydrophobic.
  • Reactivity : The benzoyl group’s electron-withdrawing nature may increase susceptibility to nucleophilic attack compared to benzyl analogs.

Biological Activity

1-(2-Amino-5-chlorobenzoyl)piperidine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 953905-88-9

The presence of the piperidine ring is crucial for its biological activity, as it contributes to the compound's interaction with various biological targets.

Research indicates that this compound exhibits several mechanisms of action, including:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic effects in conditions such as cancer and neurodegenerative diseases .
  • Receptor Modulation : It interacts with various receptors, including dopamine receptors, which may contribute to its effects on the central nervous system .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including:

Cell Line IC50 (µM) Reference
FaDu (hypopharyngeal)12.5
MCF-7 (breast cancer)15.0
HeLa (cervical cancer)10.0

These findings suggest that the compound may induce apoptosis in cancer cells, potentially through the activation of intrinsic apoptotic pathways.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease:

Activity Effect Reference
AChE InhibitionIC50 = 8.0 µM
BuChE InhibitionIC50 = 15.0 µM

This dual inhibition could enhance cholinergic transmission in the brain, offering potential therapeutic benefits for Alzheimer's disease.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Activity : A study found that treatment with this compound led to significant reductions in tumor size in xenograft models of hypopharyngeal cancer, supporting its potential as an anticancer agent .
  • Neuroprotective Study : In a model of neurodegeneration, the compound demonstrated protective effects against oxidative stress-induced neuronal death, suggesting its utility in treating neurodegenerative diseases .

Q & A

Q. Are there integrated studies combining synthesis with computational design for this compound?

  • Methodological Answer : Yes. For instance, fragment-based drug design (FBDD) optimizes piperidine-carboxamide scaffolds by coupling synthetic data with docking scores. In GAK inhibitors, iterative cycles of synthesis, activity testing, and free-energy perturbation (FEP) calculations refine binding affinity .

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